molecular formula C28H24O9 B015846 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose CAS No. 14215-97-5

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Cat. No. B015846
CAS RN: 14215-97-5
M. Wt: 504.5 g/mol
InChI Key: GCZABPLTDYVJMP-ASAMFVBJSA-N
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Description

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of ribonucleosides and ribonucleotides. It is a key intermediate in these syntheses and has unique chemical and physical properties that make it an interesting subject for research.

Synthesis Analysis

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose has been achieved through several methods. A simple 3-step synthesis involves starting with D-Ribose, which is then methylated to 1-O-methylribofuranoside. This compound is subsequently benzoylated and undergoes acetolysis with a mixture of acetic acid, acetic anhydride, and sulfuric acid to yield the desired product (Recondo & Rinderknecht, 1959). Another method starts with guanosine, which undergoes acetolysis to give rise to 1-O-acetyl-2, 3, 5-tri-O-benzoyl-β-D-ribofuranose (Ishikawa et al., 1960).

Molecular Structure Analysis

The molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose has been elucidated through various analytical techniques. Structural identification typically involves infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) (Wu Wei-qing, 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as acetolysis, anomerization, and glycosylation. The acetolysis process, for instance, is significant as it does not lead to the cleavage of the furanoside ring. The compound's behavior in reactions like anomerization, which involves the conversion between different forms (anomers) of sugar, has been a topic of study, revealing insights into its chemical behavior (Forsman et al., 2009).

Scientific Research Applications

  • It is used in the synthesis of novel 1,3,4-oxadiazole nucleosides, as described by Mosselhi and Seliger (2001) in their work titled "Nucleosides 31: Synthesis of novel 1,3,4-oxadiazole nucleosides" (Mosselhi & Seliger, 2001).

  • Yoshii, Ohba, and Nishiwaki (1993) used this compound in the synthesis of β-D-ribonucleosides and α-arabinonucleosides, as detailed in their study "β-Ribo- and α-arabinonucleosides containing the 1,2-benzisoxazole and 1,2-benzisothiazole rings" (Yoshii, Ohba, & Nishiwaki, 1993).

  • Woo (1988) demonstrated the one-pot synthesis of this compound leading to the production of methyl 2-α -D-ribofuranosyl-4-[2-14C]selenazolcarboxy in the study "A convenient one-pot synthesis of 2,5-anhydro-3,4,6-tri-O-benzoyl-D-[1-14C]allononitrile, and its conversion to methyl 2-β-D-ribofuranosyl-4-[2-14C]selenazolecarboxylate" (Woo, 1988).

  • Farrier, Haines, Gainsford, and Gabe (1984) explored its usefulness in photosynthesis and its efficient conversion into related compounds in "Photobromination of carbohydrate derivatives. Part 8. Reaction of furanose derivatives with N-bromosuccinimide. X-Ray molecular structure of 1-O-acetyl-2,5,6-tri-O-benzoyl-4-hydroxy-3,4-O-(α-succinimidobenzylidene)-β-D-galactofuranose" (Farrier et al., 1984).

  • Točík, Earl, and Beránek (1980) mentioned its application in nucleosidation procedures to produce various ligands and products in their research "The use of iodotrimethylsilane in nucleosidation procedure" (Točík, Earl, & Beránek, 1980).

Future Directions

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose continues to play a crucial role in infectious disease research due to its use in the synthesis of antiviral drugs like Tenofovir . As such, it is likely to remain an important compound in the development of new treatments for diseases such as HIV and chronic Hepatitis B .

properties

IUPAC Name

[(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZABPLTDYVJMP-ASAMFVBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448642
Record name 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

CAS RN

6974-32-9, 14215-97-5
Record name .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
P Leonard, SA Ingale, P Ding, X Ming… - … Nucleotides and Nucleic …, 2009 - Taylor & Francis
Glycosylation of silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (9) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose (10) under “one-pot” glycosylation conditions (…
N Nakazaki, M Sekiya, T Yoshino… - Bulletin of the Chemical …, 1973 - journal.csj.jp
Intermolecular interaction between nitrophenols, such as m-, p-nitrophenol, 2,4-dinitrophenol, and picric acid, and adenine derivatives, such as N (6) -benzoyladenine, N (6) -benzoyl-2-…
Number of citations: 12 www.journal.csj.jp
SA Ingale, P Leonard, F Seela - The Journal of Organic Chemistry, 2018 - ACS Publications
Glycosylation of nonfunctionalized 6-chloro-7-deazapurine with commercially available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose (45%) followed by amination and deprotection …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
M Popsavin, V Popsavin, N Vukojevic… - Collection of …, 1994 - cccc.uochb.cas.cz
A novel synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (I) has been described starting from 1,2:3,5-di-O-cyclohexylidene-α-D-xylofuranose (II), obtained directly from the …
Number of citations: 22 cccc.uochb.cas.cz
F Seela, X Peng - The Journal of Organic Chemistry, 2006 - ACS Publications
The Silyl−Hilbert−Johnson reaction as well as the nucleobase−anion glycosylation of a series of 7-deazapurines has been investigated, and the 7-functionalized 7-deazapurine …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
M Krečmerová, H Hřebabecký… - … of Czechoslovak chemical …, 1996 - cccc.uochb.cas.cz
Reaction of 3,4,6-tri-O-acetyl-2-deoxyglucopyranosyl bromide (1) with silylated 5-benzyluracil and subsequent ammonolysis afforded α- and β-anomers of 5-benzyl-1-(2-deoxy-D-…
Number of citations: 6 cccc.uochb.cas.cz
Y Kitamura, K Edayoshi, Y Kitade - Tetrahedron Letters, 2012 - Elsevier
We have developed an efficient stereoselective synthesis of 1-deoxy-1-ethynyl-β-d-ribofuranose (R E ), via the β-selective cyanation of the anomeric position of 1-O-acetyl-2,3,5-tri-O-…
X Peng, F Seela - Nucleosides, Nucleotides, and Nucleic Acids, 2007 - Taylor & Francis
The glycosylation reaction performed with 7-halogenated 7-deazapurines employing commercially available 1-O-acetyl-2,3,5-tri-O-benzoyl-D- or L-ribofuranoses is described. …
W Ouyang, H Huang, R Yang, H Ding, Q Xiao - Marine drugs, 2020 - mdpi.com
The first total synthesis of 5′-O-α-d-glucopyranosyl tubercidin was successfully developed. It is a structurally unique disaccharide 7-deazapurine nucleoside exhibiting fungicidal activity…
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
F Czobor, C Cristescu - Nucleosides, Nucleotides & Nucleic Acids, 1999 - Taylor & Francis
5-Mercapto-6-azauracil (I) reacted in aqueous medium with ethyl α-haloalkanoates giving 5-[alkyl-(ethoxycarbonyl)methyl]mercapto-6-azauracils (II). Their 2,4-bis(trimethylsilyloxy) …

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